W-7 isomer hydrochloride

Description

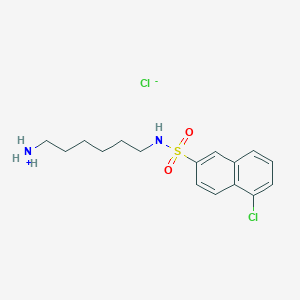

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(6-aminohexyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O2S.ClH/c17-16-7-5-6-13-12-14(8-9-15(13)16)22(20,21)19-11-4-2-1-3-10-18;/h5-9,12,19H,1-4,10-11,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWDLQXTCSKXSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCCN)C(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656944 | |

| Record name | N-(6-Aminohexyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69762-85-2 | |

| Record name | N-(6-Aminohexyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is W-7 isomer hydrochloride

An In-depth Technical Guide to W-7 Isomer Hydrochloride and its Progenitor, W-7 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of W-7 hydrochloride, a widely recognized calmodulin antagonist, and its lesser-known isomer, this compound. While extensive research has elucidated the mechanisms and applications of W-7 hydrochloride, its isomer remains largely uncharacterized. This document will synthesize the available technical data, detail experimental protocols for assays in which W-7 hydrochloride is commonly used, and present key signaling pathways affected by its activity. All quantitative data is presented in structured tables for clarity, and logical and biological pathways are visualized using diagrams. This guide aims to be a valuable resource for researchers investigating calmodulin-dependent signaling and exploring the therapeutic potential of related compounds.

Introduction

Calmodulin (CaM) is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. It acts as a key mediator of calcium signals by binding to and regulating a diverse array of downstream effector proteins, including protein kinases, phosphatases, and ion channels. The dysregulation of calmodulin-mediated signaling has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention.

W-7 hydrochloride, chemically known as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a cell-permeable and reversible antagonist of calmodulin.[1] It has been instrumental as a pharmacological tool to probe the functions of calmodulin in cellular processes such as cell cycle progression, apoptosis, and smooth muscle contraction.[2][3] this compound, or N-(6-aminohexyl)-5-chloro-2-naphthalenesulfonamide hydrochloride, is an isomer of W-7 hydrochloride.[4] Despite its structural similarity, there is a significant lack of published research on the specific biological activity and quantitative parameters of this isomer, presenting an open area for future investigation.

Chemical and Physical Properties

A clear distinction between W-7 hydrochloride and its isomer lies in the position of the chloro and sulfonamide groups on the naphthalene (B1677914) ring. In W-7 hydrochloride, the sulfonamide group is at position 1 and the chloro group is at position 5. In the W-7 isomer, the sulfonamide group is at position 2 and the chloro group is at position 5.[4]

Table 1: Chemical and Physical Properties

| Property | W-7 Hydrochloride | This compound |

| Chemical Name | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride | N-(6-Aminohexyl)-5-chloro-2-naphthalenesulfonamide hydrochloride[4] |

| Synonyms | W-7 HCl, W7[5] | - |

| CAS Number | 61714-27-0[6] | 69762-85-2[4] |

| Molecular Formula | C₁₆H₂₁ClN₂O₂S · HCl[6] | C₁₆H₂₁ClN₂O₂S · HCl[4] |

| Molecular Weight | 377.33 g/mol [6] | 377.33 g/mol [4] |

| Purity | ≥98% (HPLC)[6] | ≥95%[4] |

| Solubility | Water (up to 5 mM with gentle warming), DMSO (up to 100 mM) | Not specified |

| Storage | Store at room temperature[6] | Not specified |

Mechanism of Action

W-7 hydrochloride exerts its biological effects primarily by acting as a selective antagonist of calmodulin.[3] The mechanism involves the binding of W-7 to the hydrophobic domains of calmodulin that are exposed upon calcium binding. This interaction prevents calmodulin from adopting the conformational change necessary to bind to and activate its target enzymes.

Two key enzymes that are well-characterized targets of W-7 hydrochloride's inhibitory action are Ca²⁺-calmodulin-dependent phosphodiesterase and myosin light chain kinase (MLCK).[3]

Signaling Pathway of W-7 Hydrochloride Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. The calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride) inhibits DENV infection in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. W-7 hydrochloride | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

W-7 Isomer Hydrochloride: A Technical Guide to a Calmodulin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

W-7 isomer hydrochloride is a cell-permeable naphthalenesulfonamide derivative that acts as a potent and selective antagonist of calmodulin (CaM).[1][2][3] By binding to CaM, W-7 inhibits the activation of a multitude of CaM-dependent enzymes and signaling pathways, making it an invaluable tool in cell biology and pharmacology research. This technical guide provides an in-depth overview of the core functions of this compound, including its mechanism of action, key quantitative data, experimental applications, and its influence on critical signaling pathways.

Core Function and Mechanism of Action

This compound's primary function is the inhibition of calmodulin, a ubiquitous and essential calcium-binding protein that acts as a key intracellular calcium sensor.[3] Upon binding Ca2+, calmodulin undergoes a conformational change, enabling it to interact with and regulate a diverse array of target proteins. W-7 exerts its inhibitory effect by binding to the hydrophobic pockets of CaM that are exposed in the Ca2+-bound state.[4] This binding is competitive with respect to CaM-dependent enzymes, effectively preventing their activation.[4]

The interaction between W-7 and calmodulin is reversible. Two molecules of W-7 have been shown to bind to each calmodulin molecule, targeting its calcium-binding domains and thereby blocking its ability to interact with and modulate its downstream protein targets.[3]

Quantitative Data

The following tables summarize key quantitative data for this compound, providing a comparative overview of its inhibitory potency against various calmodulin-dependent enzymes.

Table 1: Inhibitory Potency of this compound

| Target Enzyme | IC50 Value (µM) | Ki Value (µM) | Notes |

| Ca2+-Calmodulin-Dependent Phosphodiesterase | 28[1][2] | 300 (competitively inhibits)[1][5] | - |

| Myosin Light Chain Kinase (MLCK) | 51[1][2] | 300[3] | Inhibition is independent of calmodulin.[3] |

| Calmodulin | - | 11[3] | - |

| Troponin C | - | 70[3] | Lower affinity compared to calmodulin.[3] |

Key Cellular and Physiological Effects

This compound has been demonstrated to elicit a wide range of effects on cellular processes and physiological functions, primarily stemming from its calmodulin antagonism.

Cell Cycle Regulation

W-7 has been shown to inhibit cell proliferation by arresting the cell cycle at the G1/S boundary phase.[1][5][6] This effect is achieved through the downregulation of cyclins and the upregulation of the cyclin-dependent kinase inhibitor p21cip1.[1][5] A concentration of 25 μM W-7 is effective in arresting the growth of Chinese hamster ovary K1 (CHO-K1) cells at this checkpoint.[1][5][6]

Induction of Apoptosis

W-7 induces apoptosis in various cell lines, including human multiple myeloma cells.[1][5] The apoptotic pathway is initiated through caspase activation, which is partly triggered by an elevation of intracellular calcium levels and depolarization of the mitochondrial membrane potential.[1][5] Furthermore, W-7 can inhibit the phosphorylation of STAT3, leading to the downregulation of the anti-apoptotic protein Mcl-1.[1][5]

Smooth Muscle Relaxation

W-7 exhibits vascular relaxing activity by antagonizing smooth muscle contraction.[1] It achieves this by inhibiting the initial increase in the phosphorylation of the myosin light chain, a critical step in the contractile process.[1][7]

Antitumor and Antiviral Activity

In vivo studies have demonstrated the antitumor potential of W-7. Intraperitoneal injections of W-7 (3 mg/kg for 5 consecutive days per week) significantly reduced tumor growth in a murine multiple myeloma model.[1][5] Additionally, W-7 has been shown to inhibit Dengue virus (DENV) infection in Huh-7 cells by potentially inhibiting NS2B-NS3 activity or the interaction between NS2A and the Ca2+-CaM complex.[8]

Other Notable Effects

-

Potassium Channel Blocker: W-7 acts as a blocker of the Kv4.3 potassium channel, suggesting its potential use in arrhythmia research.[1][5]

-

Inhibition of Lysosomal Sphingomyelinase: W-7 has been found to dose-dependently inhibit acid sphingomyelinase in C6 glioma cells, indicating a role for a calmodulin-dependent system in the modulation of this enzyme.[9]

-

Modulation of Neutrophil Respiratory Burst: At low concentrations (1-10 µM), W-7 can enhance the respiratory burst of human polymorphonuclear leukocytes stimulated by N-formyl-methionyl-leucyl-phenylalanine.[10]

Experimental Protocols

While specific, detailed protocols are proprietary to individual research labs, the following outlines the general methodologies for key experiments involving this compound based on published literature.

Calmodulin-Binding Assay

This assay is fundamental to confirming the interaction between W-7 and calmodulin. A common approach involves monitoring the change in the fluorescence of a hydrophobic probe, such as 8-anilino-1-naphthalene-sulfonic acid (ANS), in the presence of Ca2+ and calmodulin. The displacement of the probe by W-7, leading to a decrease in fluorescence, indicates binding.

Enzyme Inhibition Assay (e.g., MLCK)

To determine the inhibitory effect of W-7 on a calmodulin-dependent enzyme like Myosin Light Chain Kinase (MLCK), an in vitro kinase assay is performed. This typically involves incubating the purified enzyme, its substrate (myosin light chain), ATP (often radiolabeled), and Ca2+/calmodulin in the presence of varying concentrations of W-7. The extent of substrate phosphorylation is then quantified.

Cell-Based Proliferation Assay

The effect of W-7 on cell proliferation can be assessed using various methods, such as the MTT assay or direct cell counting. Cells are seeded in multi-well plates and treated with a range of W-7 concentrations for a defined period. The relative number of viable cells is then determined.

Signaling Pathways

This compound impacts numerous signaling pathways by inhibiting the action of calmodulin. Below are diagrams illustrating its role in key cellular processes.

Calmodulin-Dependent Signaling Cascade

This diagram illustrates the central role of calmodulin in relaying calcium signals to downstream effectors and how W-7 disrupts this process.

Regulation of Smooth Muscle Contraction

This pathway demonstrates how W-7's inhibition of MLCK leads to the relaxation of smooth muscle.

Conclusion

This compound is a versatile and potent pharmacological tool for investigating calcium-calmodulin signaling. Its well-characterized inhibitory effects on calmodulin and its downstream targets have made it instrumental in dissecting the roles of these pathways in a multitude of cellular processes, from cell cycle progression and apoptosis to smooth muscle physiology. The quantitative data and experimental frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize W-7 in their scientific inquiries. As with any pharmacological agent, careful consideration of its concentration-dependent effects and potential off-target activities is crucial for the robust interpretation of experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. W-7, Hydrochloride [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Solution structure of calmodulin-W-7 complex: the basis of diversity in molecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the calmodulin antagonist W-7 on isometric tension development and myosin light chain phosphorylation in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride) inhibits DENV infection in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calmodulin antagonist W-7 inhibits lysosomal sphingomyelinase activity in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. W-7, a calmodulin antagonist, primes the stimulation of human neutrophil respiratory burst by formyl peptides and platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to W-7 Isomer Hydrochloride and the Archetypal Calmodulin Antagonist, W-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of W-7 hydrochloride, a seminal antagonist of calmodulin (CaM), and its lesser-known positional isomer, W-7 isomer hydrochloride. While extensive research has elucidated the discovery, history, and multifaceted biological activities of W-7, specific details regarding its isomer remain sparse in scientific literature. This document will focus on the well-characterized W-7, presenting its inhibitory actions on key cellular enzymes, its impact on signaling pathways, and detailed protocols for its study. Where information is available, a comparative context for its isomer will be provided. The guide is intended to serve as a valuable resource for researchers investigating calmodulin-mediated cellular processes and those involved in the development of related pharmacological agents.

Introduction: The Discovery and Significance of Naphthalenesulfonamide-Based Calmodulin Antagonists

In the early 1980s, a team of researchers led by Dr. Hiroyoshi Hidaka made a significant breakthrough in cellular biology with the discovery of a series of naphthalenesulfonamide derivatives that act as potent antagonists of calmodulin[1][2][3]. Calmodulin is a ubiquitous, highly conserved calcium-binding protein that plays a pivotal role as a primary transducer of intracellular calcium signals. By binding to and activating a multitude of target enzymes, calmodulin orchestrates a wide array of cellular processes, including cell proliferation, muscle contraction, and intracellular signaling cascades.

The pioneering work of Hidaka and his colleagues identified N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, designated W-7, as a selective inhibitor of Ca²⁺/calmodulin-regulated enzymes[4]. This discovery provided the scientific community with a powerful chemical tool to dissect the intricate roles of calmodulin in cellular function.

Quantitative Data: Inhibitory Profile of W-7 Hydrochloride

W-7 hydrochloride exerts its biological effects primarily through the inhibition of calmodulin-dependent enzymes. The following tables summarize the key quantitative data reported in the literature.

| Target Enzyme | IC₅₀ (µM) | Ki (µM) | Organism/Tissue Source | Reference(s) |

| Ca²⁺-Calmodulin-Dependent Phosphodiesterase | 28 | 300 (competitive) | Bovine Brain | |

| Myosin Light Chain Kinase (MLCK) | 51 | Not Reported | Chicken Gizzard |

Table 1: Inhibitory Concentrations of W-7 Hydrochloride against Key Calmodulin-Dependent Enzymes.

Mechanism of Action: Interference with Calmodulin-Mediated Signaling

The primary mechanism of action of W-7 is its direct binding to calmodulin in a calcium-dependent manner. This interaction prevents calmodulin from binding to and activating its downstream target enzymes, thereby inhibiting their catalytic activity.

Signaling Pathways Modulated by W-7

By inhibiting calmodulin, W-7 disrupts several critical signaling pathways. The diagram below illustrates the central role of the Ca²⁺/Calmodulin complex and the inhibitory effect of W-7.

Figure 1: W-7 inhibits the activation of downstream targets by the Ca²⁺/Calmodulin complex.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of W-7 and its effects.

Synthesis of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide Hydrochloride (W-7)

While a detailed, step-by-step synthesis protocol for W-7 is not provided in the initial discovery papers, the general synthetic route for naphthalenesulfonamide derivatives can be inferred. The following represents a plausible, generalized workflow for its synthesis.

Figure 2: Generalized workflow for the synthesis of W-7 hydrochloride.

Note: The synthesis of the W-7 isomer (N-(6-aminohexyl)-5-chloro-2-naphthalenesulfonamide hydrochloride) would likely follow a similar pathway, starting with 5-chloro-2-naphthalenesulfonyl chloride.

In Vitro Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of W-7 on Ca²⁺/calmodulin-dependent phosphodiesterase activity using a radioisotope-based assay.

Materials:

-

Bovine brain calmodulin

-

Purified bovine brain Ca²⁺-dependent phosphodiesterase (PDE1)

-

[³H]cAMP

-

5'-Nucleotidase (from snake venom)

-

Tris-HCl buffer

-

MgCl₂

-

CaCl₂

-

EGTA

-

W-7 hydrochloride

-

Scintillation cocktail

-

Anion-exchange resin (e.g., Dowex)

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, CaCl₂, and calmodulin.

-

Inhibitor Addition: Add varying concentrations of W-7 hydrochloride to the reaction tubes. Include a control with no inhibitor.

-

Enzyme Addition: Add purified PDE1 to initiate the reaction.

-

Substrate Addition: Add [³H]cAMP to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by boiling for 2 minutes.

-

Conversion to Adenosine: Add 5'-nucleotidase to convert the resulting [³H]5'-AMP to [³H]adenosine. Incubate at 30°C.

-

Separation: Apply the reaction mixture to an anion-exchange resin column to separate the unreacted [³H]cAMP from the [³H]adenosine product.

-

Quantification: Elute the [³H]adenosine and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of W-7 and determine the IC₅₀ value.

References

- 1. Activity-structure relationship of calmodulin antagonists, Naphthalenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity-structure relationship of calmodulin antagonists, Naphthalenesulfonamide derivatives.−Department of Systems Pharmacology, Mie University Graduate School of Medicine [zqsp-mie-u.org]

- 4. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

W-7 Isomer Hydrochloride: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

W-7 isomer hydrochloride, with the chemical name N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a well-characterized small molecule inhibitor widely utilized in biomedical research. It functions as a potent and cell-permeable antagonist of calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. By binding to calmodulin, W-7 prevents its interaction with and activation of a multitude of downstream effector proteins, thereby modulating a wide array of physiological processes. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its mechanism of action and relevant experimental workflows.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in the tables below. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: General Chemical Properties

| Property | Value |

| Chemical Name | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride |

| Synonyms | W-7 hydrochloride |

| CAS Number | 61714-27-0[1] |

| Molecular Formula | C₁₆H₂₁ClN₂O₂S·HCl[1] |

| Molecular Weight | 377.33 g/mol [1] |

| Purity | ≥98% (Typically determined by HPLC or TLC)[1] |

| Appearance | White to off-white crystalline solid |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 227 °C |

| pKa | Data not readily available in cited literature. |

| Stability | Stable for at least 4 years when stored properly.[1] |

| Storage | Store at room temperature or at -20°C for long-term storage.[2] |

Table 3: Solubility Data

| Solvent | Solubility | Concentration (mM) | Notes |

| Water | Soluble | ~5 mM | Gentle warming may be required.[1] |

| DMSO | Soluble | ~100 mM[1] | - |

| DMF | Soluble | - | - |

| Ethanol (B145695) | Soluble | ~5 mM | Warm ethanol enhances solubility.[3] |

Biological Activity

This compound is a selective antagonist of calmodulin.[4] Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Table 4: In Vitro Inhibitory Activity

| Target Enzyme | IC50 Value |

| Ca²⁺-calmodulin-dependent phosphodiesterase | 28 µM[4] |

| Myosin light chain kinase (MLCK) | 51 µM[4] |

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical and biological properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small amount of the crystalline this compound is placed in a capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range. For a pure substance, this range should be narrow.

-

Determination of Aqueous Solubility

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

-

Materials: this compound, distilled water, a temperature-controlled shaker, centrifuge, and an analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

-

The flask is agitated in a temperature-controlled shaker (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged to pellet the undissolved solid.

-

A sample of the clear supernatant is carefully removed and diluted as necessary.

-

The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC-UV, by comparing the response to a standard curve of known concentrations.

-

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of small molecules.

-

System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The specific gradient will need to be optimized.

-

Procedure:

-

A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., mobile phase).

-

The sample is injected into the HPLC system.

-

The chromatogram is recorded, and the area of the main peak corresponding to this compound is measured.

-

Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

-

In Vitro IC50 Determination for Calmodulin-Dependent Phosphodiesterase

This protocol outlines a general method to determine the IC50 of this compound against Ca²⁺-calmodulin-dependent phosphodiesterase.

-

Materials: Purified Ca²⁺-calmodulin-dependent phosphodiesterase, calmodulin, calcium chloride, a suitable buffer (e.g., Tris-HCl), the substrate (e.g., cAMP or cGMP), and a detection system to measure the product (e.g., a colorimetric assay for phosphate).

-

Procedure:

-

A series of dilutions of this compound are prepared.

-

In a multi-well plate, the enzyme, calmodulin, calcium, and buffer are pre-incubated with the different concentrations of this compound.

-

The reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a fixed time at a controlled temperature (e.g., 37 °C).

-

The reaction is stopped, and the amount of product formed is quantified using a suitable detection method.

-

The percentage of enzyme inhibition is calculated for each concentration of this compound relative to a control with no inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Calmodulin Signaling Pathway Inhibition by W-7

Caption: Inhibition of the Calmodulin signaling pathway by this compound.

Experimental Workflow for Characterizing W-7

References

W-7 Isomer Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of W-7 isomer hydrochloride, a compound widely recognized for its activity as a calmodulin antagonist. This document elucidates the chemical structure, mechanism of action, and significant pharmacological effects of W-7 and its potential isomers. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development. Signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of the compound's biological interactions.

Introduction

W-7 hydrochloride, chemically identified as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a potent, cell-permeable, and reversible antagonist of calmodulin (CaM).[1][2] By binding to calmodulin, W-7 inhibits the activation of various Ca2+/calmodulin-dependent enzymes, thereby modulating a wide range of cellular processes. The term "this compound" typically refers to positional isomers of the chloro-substituted naphthalenesulfonamide moiety. While N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide is the most extensively studied compound, other isomers, such as those with the chloro group at different positions on the naphthalene (B1677914) ring, may exhibit distinct pharmacological profiles. This guide will focus primarily on the well-characterized 5-chloro isomer (W-7) and discuss the potential implications of isomeric variations.

Chemical Structure and Properties

The chemical structure of W-7 hydrochloride consists of a naphthalenesulfonamide group linked to a hexylenediamine chain. The key features include the hydrophobic naphthalene ring and the positively charged amino group, which are crucial for its interaction with calmodulin.

W-7 Hydrochloride:

-

Chemical Name: N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride[1]

-

CAS Number: 61714-27-0[1]

-

Molecular Formula: C₁₆H₂₁ClN₂O₂S · HCl[2]

-

Molecular Weight: 377.33 g/mol [2]

Potential W-7 Isomers: The term "W-7 isomer" can refer to variations in the substitution pattern on the naphthalene ring. For instance, a related compound, W-5, lacks the chloro substituent. Positional isomers of W-7 would have the chloro group at positions other than C-5. The precise structure of the commonly referenced "this compound" (CAS 69762-85-2) is not explicitly detailed in readily available literature, but it is understood to be an isomer of W-7.

Mechanism of Action

W-7 exerts its biological effects primarily through the inhibition of calmodulin. Calmodulin is a ubiquitous, highly conserved calcium-binding protein that acts as a key transducer of intracellular calcium signals. Upon binding Ca²⁺, calmodulin undergoes a conformational change that enables it to bind to and activate a multitude of target enzymes.

W-7 binds to the hydrophobic pocket of Ca²⁺/calmodulin, preventing its interaction with target proteins.[3] This inhibitory action is competitive with respect to the target enzymes.

Figure 1. Mechanism of Calmodulin Inhibition by W-7.

Pharmacological Effects and Quantitative Data

W-7 has been shown to affect a variety of cellular processes due to its calmodulin inhibitory activity. The primary targets include myosin light chain kinase (MLCK) and phosphodiesterase 1 (PDE1).

Inhibition of Myosin Light Chain Kinase (MLCK)

MLCK is a key enzyme in smooth muscle contraction. Its activation by Ca²⁺/calmodulin leads to the phosphorylation of myosin light chains, initiating muscle contraction. W-7 inhibits MLCK, leading to vasodilation and relaxation of smooth muscle.[4]

Inhibition of Phosphodiesterase 1 (PDE1)

PDE1 is a Ca²⁺/calmodulin-dependent phosphodiesterase that hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE1, W-7 can lead to an increase in intracellular levels of these second messengers.[4]

| Target Enzyme | IC₅₀ Value (μM) | Reference |

| Myosin Light Chain Kinase (MLCK) | 51 | [4] |

| Phosphodiesterase 1 (PDE1) | 28 | [4] |

Induction of Apoptosis

W-7 has been demonstrated to induce apoptosis in various cancer cell lines. This effect is mediated through multiple pathways, including the activation of caspases and alterations in mitochondrial membrane potential.[4]

Cell Cycle Arrest

W-7 can cause cell cycle arrest, typically at the G1/S transition phase. This is achieved by modulating the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinase inhibitors.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Myosin Light Chain Kinase (MLCK) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of W-7 on MLCK using a luminescence-based kinase assay that measures ADP formation.

Materials:

-

Purified MLCK enzyme

-

Myosin light chain (MLC) peptide substrate

-

ATP

-

This compound

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Calmodulin

-

CaCl₂

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of W-7 in kinase buffer.

-

Prepare a reaction mixture containing MLCK, MLC peptide substrate, calmodulin, and CaCl₂ in kinase buffer.

-

-

Assay Protocol:

-

To the wells of a 384-well plate, add 1 µl of the W-7 dilution or vehicle (DMSO) control.

-

Add 2 µl of the enzyme/substrate/calmodulin mixture.

-

Initiate the reaction by adding 2 µl of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each W-7 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the W-7 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Figure 2. Workflow for MLCK Inhibition Assay.

Phosphodiesterase 1 (PDE1) Inhibition Assay

This protocol outlines a method for measuring the inhibitory effect of W-7 on PDE1 activity using a radioassay.

Materials:

-

Purified PDE1 enzyme

-

[³H]-cAMP or [³H]-cGMP

-

This compound

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Calmodulin

-

CaCl₂

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

Prepare serial dilutions of W-7 in the assay buffer.

-

In reaction tubes, combine the assay buffer, calmodulin, CaCl₂, and the W-7 dilution or vehicle control.

-

Add the purified PDE1 enzyme to each tube.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding [³H]-cAMP or [³H]-cGMP.

-

Incubate for a defined period (e.g., 15 minutes) at 30°C, ensuring the reaction is in the linear range.

-

Terminate the reaction by boiling the tubes for 2 minutes.

-

-

Nucleotidase Digestion:

-

Cool the tubes on ice.

-

Add snake venom nucleotidase to convert the [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

-

Incubate for 10 minutes at 30°C.

-

-

Separation and Quantification:

-

Add a slurry of anion-exchange resin to each tube to bind the unreacted charged substrate.

-

Centrifuge the tubes to pellet the resin.

-

Transfer an aliquot of the supernatant (containing the neutral [³H]-nucleoside) to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of product formed and calculate the percentage of inhibition for each W-7 concentration.

-

Determine the IC₅₀ value as described for the MLCK assay.

-

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol describes the detection of apoptosis induced by W-7 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

-

Cultured cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of W-7 or vehicle control for a specified time (e.g., 24-48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells immediately using a flow cytometer.

-

Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Figure 3. Workflow for Apoptosis Assay.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the analysis of cell cycle distribution in W-7-treated cells using PI staining.

Materials:

-

Cultured cells

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Fixation:

-

Treat cells with W-7 as described in the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Generate a histogram of DNA content (PI fluorescence).

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound is a valuable pharmacological tool for studying the roles of calmodulin in various cellular functions. Its ability to inhibit key enzymes like MLCK and PDE1, as well as to induce apoptosis and cell cycle arrest, makes it a compound of significant interest in fields ranging from smooth muscle physiology to cancer biology. The detailed protocols and data presented in this guide are intended to serve as a resource for researchers and drug development professionals in their investigation of W-7 and its isomers, facilitating a deeper understanding of its therapeutic potential. Further research is warranted to fully characterize the specific activities of different W-7 isomers.

References

An In-depth Technical Guide to W-7 Isomer Hydrochloride (CAS 69762-85-2): A Calmodulin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the calmodulin antagonist W-7 isomer hydrochloride. It is important to note that while this compound is identified as an isomer of the well-studied W-7 hydrochloride and a calmodulin (CaM) inhibitor, the majority of detailed experimental data, including inhibitory concentrations and specific signaling pathway elucidations, has been characterized for W-7 hydrochloride. The information presented herein for W-7 hydrochloride is provided as a foundational reference, with the understanding that the W-7 isomer likely shares a similar mechanism of action, though its specific quantitative parameters may vary.

Introduction

This compound, identified by the CAS number 69762-85-2, is a naphthalenesulfonamide derivative that functions as a calmodulin (CaM) antagonist.[1] It is a structural isomer of the extensively researched compound W-7 hydrochloride. Calmodulin is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signal transduction pathways. By binding to and inhibiting calmodulin, W-7 and its isomer can modulate a wide range of physiological processes, making them valuable tools for studying calcium-dependent signaling and as potential therapeutic agents.

This technical guide summarizes the available physicochemical data for this compound and provides an in-depth look at the mechanism of action, experimental protocols, and affected signaling pathways based on the comprehensive data available for its parent compound, W-7 hydrochloride.

Physicochemical Properties

The following table summarizes the key physicochemical properties for both this compound and, for comparison, the more extensively characterized W-7 hydrochloride.

| Property | This compound | W-7 Hydrochloride |

| CAS Number | 69762-85-2[1] | 61714-27-0[2] |

| Chemical Name | N-(6-Aminohexyl)-5-chloro-2-naphthalenesulfonamide hydrochloride[1] | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride[2] |

| Molecular Formula | C₁₆H₂₁ClN₂O₂S·HCl[1] | C₁₆H₂₁ClN₂O₂S·HCl[2] |

| Molecular Weight | 377.33 g/mol [1] | 377.33 g/mol [2] |

| Purity | ≥95%[1] | ≥98%[3] |

| Appearance | Solid | Crystalline solid[3] |

| Storage Temperature | -20°C | -20°C[3] |

Mechanism of Action: Calmodulin Antagonism

The primary mechanism of action for W-7 hydrochloride, and presumably its isomer, is the inhibition of calmodulin. This inhibition is calcium-dependent, meaning the drug binds to calmodulin in the presence of Ca²⁺. The binding of W-7 hydrochloride to calmodulin has been shown to be competitive with the binding of CaM-dependent enzymes.[4]

Upon binding calcium, calmodulin undergoes a conformational change that exposes hydrophobic domains, allowing it to interact with and activate a multitude of target enzymes. W-7 hydrochloride binds to these exposed hydrophobic pockets, preventing the activation of downstream targets.[4] Two molecules of W-7 can bind to each molecule of calmodulin.

Quantitative Biological Data (for W-7 Hydrochloride)

The following table presents key quantitative data on the inhibitory activity of W-7 hydrochloride against various calmodulin-dependent enzymes.

| Target Enzyme | IC₅₀ (μM) | Ki (μM) | Notes |

| Ca²⁺/Calmodulin-dependent Phosphodiesterase | 28[5] | - | Competitive inhibition. |

| Myosin Light Chain Kinase (MLCK) | 51[5] | - | Inhibition of smooth muscle contraction. |

| Calmodulin (general) | - | 11 | Dissociation constant. |

| Troponin C | - | 70 | Lower affinity compared to calmodulin. |

Key Signaling Pathways Modulated by W-7 Hydrochloride

W-7 hydrochloride, through its inhibition of calmodulin, impacts numerous critical signaling pathways. The following diagrams illustrate some of the key pathways affected.

References

- 1. scbt.com [scbt.com]

- 2. N-(6-氨基己基)-5-氯-1-萘磺酰胺 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Solution structure of calmodulin-W-7 complex: the basis of diversity in molecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. W-7 hydrochloride | PDE | Myosin | CaMK | Apoptosis | TargetMol [targetmol.com]

The Biological Activity of W-7 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

W-7 hydrochloride, chemically known as N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a cell-permeable and reversible antagonist of calmodulin (CaM).[1] By binding to calmodulin, W-7 hydrochloride effectively inhibits the downstream signaling pathways that are dependent on the calcium-calmodulin complex. This inhibitory action extends to a variety of cellular processes, including cell proliferation, apoptosis, and smooth muscle contraction, making it a valuable tool in biomedical research and a potential lead compound in drug development. This technical guide provides an in-depth overview of the biological activity of W-7 hydrochloride, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Mechanism of Action: Calmodulin Antagonism

The primary mechanism of action of W-7 hydrochloride is its selective antagonism of calmodulin.[2] Calmodulin is a ubiquitous, calcium-binding protein that acts as a key intracellular calcium sensor.[3] Upon binding with Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream effector proteins.[4] W-7 hydrochloride exerts its inhibitory effects by binding to the hydrophobic domains of Ca²⁺-activated calmodulin, thereby preventing its interaction with target enzymes. This blockade of calmodulin-dependent signaling is the foundation for the diverse biological effects of W-7 hydrochloride.

Quantitative Pharmacological Data

The inhibitory potency of W-7 hydrochloride has been quantified against several key calmodulin-dependent enzymes. The following table summarizes the available quantitative data.

| Parameter | Target Enzyme/Protein | Value | Species/System | Reference(s) |

| IC₅₀ | Ca²⁺-Calmodulin-Dependent Phosphodiesterase | 28 µM | Bovine Brain | [1][2] |

| IC₅₀ | Myosin Light Chain Kinase (MLCK) | 51 µM | Chicken Gizzard | [1][2] |

| Kᵢ | Calmodulin | 11 µM | - | [3] |

| Kᵢ | Troponin C | 70 µM | - | [3] |

| Kᵢ | Myosin Light Chain Kinase (MLCK) | 300 µM | - | [3] |

| IC₅₀ | Carbachol-Induced Tension | 145 µM | Bovine Tracheal Smooth Muscle | [5] |

| IC₅₀ | Carbachol-Induced P-LC Phosphorylation | 125 µM | Bovine Tracheal Smooth Muscle | [5] |

Key Biological Activities and Signaling Pathways

Inhibition of Calmodulin-Dependent Enzymes

W-7 hydrochloride is a potent inhibitor of enzymes that require the Ca²⁺/calmodulin complex for their activity. Notably, it inhibits Ca²⁺-calmodulin-dependent phosphodiesterase and myosin light chain kinase (MLCK).[2] The inhibition of these enzymes leads to significant physiological effects, such as vascular relaxation and the modulation of cellular contractility.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Video: Calmodulin-dependent Signaling [jove.com]

- 5. Effects of the calmodulin antagonist W-7 on isometric tension development and myosin light chain phosphorylation in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of W-7 Hydrochloride and its Analogue W-5: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth comparison of W-7 hydrochloride, a potent calmodulin antagonist, and its structural analogue, W-5 hydrochloride. While the term "W-7 isomer" is not conventionally used to describe a specific, distinct molecule in widespread research, this guide will utilize W-5 as a comparative compound. W-5, lacking the chlorine atom present in W-7, serves as an excellent control in experiments and highlights the critical role of this substituent in the molecule's activity. This document will delve into their chemical properties, biological activities, and the signaling pathways they modulate, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex interactions through diagrams.

Core Compound Structures and Properties

W-7 hydrochloride is the salt form of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a well-established calmodulin (CaM) antagonist.[1][2] Its analogue, W-5 hydrochloride, is N-(6-aminohexyl)-1-naphthalenesulfonamide hydrochloride and is structurally identical except for the absence of the chloro group on the naphthalene (B1677914) ring.[1][3] This seemingly minor difference has a profound impact on their biological efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for W-7 hydrochloride and W-5 hydrochloride, offering a clear comparison of their physicochemical properties and biological potencies.

Table 1: Physicochemical Properties

| Property | W-7 Hydrochloride | W-5 Hydrochloride |

| CAS Number | 61714-27-0[4] | 61714-25-8[3] |

| Molecular Formula | C₁₆H₂₁ClN₂O₂S · HCl[4] | C₁₆H₂₂N₂O₂S · HCl[3] |

| Molecular Weight | 377.34 g/mol [4] | 342.88 g/mol [3] |

| Purity | ≥98%[4] | Data not consistently available |

| Solubility | DMSO: ~14 mg/mL[5]DMF: ~20 mg/mL[5]Ethanol: ~0.3 mg/mL[5]Water: ~1.89 mg/mL (with gentle warming)[6] | Data not readily available in compiled format |

Table 2: Biological Activity - In Vitro Efficacy

| Parameter | W-7 Hydrochloride | W-5 Hydrochloride |

| Target | Calmodulin (CaM)[1][2] | Calmodulin (CaM)[1][3] |

| IC₅₀ (Ca²⁺-CaM-dependent Phosphodiesterase) | 28 µM[1][7] | 240 µM[1][3] |

| IC₅₀ (Myosin Light Chain Kinase) | 51 µM[1][7] | Data not available |

| Kᵢ (Calmodulin) | 11 µM[8] | Data not available |

Mechanism of Action and Signaling Pathways

W-7 exerts its biological effects primarily by acting as a selective antagonist of calmodulin.[1] Calmodulin is a ubiquitous, calcium-binding protein that acts as a key intracellular Ca²⁺ sensor, modulating a vast array of cellular processes by activating downstream enzymes such as phosphodiesterases and myosin light chain kinase (MLCK).[2] W-7 binds to the hydrophobic pockets on the lobes of Ca²⁺-activated calmodulin, competitively inhibiting the binding of target enzymes.[2] This inhibition disrupts the Ca²⁺/CaM signaling cascade.

The following diagram illustrates the primary signaling pathway affected by W-7.

Caption: W-7 inhibits the Ca²⁺/Calmodulin signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving W-7 and W-5.

Determination of IC₅₀ using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of W-7 hydrochloride and W-5 hydrochloride on a selected adherent cell line.

Materials:

-

Adherent cell line (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

W-7 hydrochloride and W-5 hydrochloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete growth medium.

-

Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of W-7 hydrochloride and W-5 hydrochloride in DMSO.

-

Perform serial dilutions of the stock solutions in complete growth medium to achieve final concentrations ranging from 1 µM to 500 µM. Include a vehicle control (DMSO at the highest concentration used).

-

Remove the medium from the wells and add 100 µL of the respective compound dilutions.

-

Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully aspirate the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Caption: Workflow for IC₅₀ determination using an MTT assay.

In Vitro Calmodulin-Dependent Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a method to measure the inhibitory effect of W-7 and W-5 on the activity of Ca²⁺/CaM-dependent PDE.

Materials:

-

Bovine brain calmodulin (Sigma-Aldrich)

-

Bovine heart 3',5'-cyclic nucleotide phosphodiesterase (Sigma-Aldrich)

-

Tris-HCl buffer

-

CaCl₂

-

EGTA

-

cAMP

-

5'-Nucleotidase (from Crotalus atrox venom)

-

W-7 hydrochloride and W-5 hydrochloride

-

Inorganic phosphate (B84403) assay kit (e.g., Malachite Green Phosphate Assay Kit)

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing 40 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, and 0.1 mg/mL BSA.

-

The standard reaction mixture (100 µL) should contain the reaction buffer, 1 mM CaCl₂, 1 unit of calmodulin, 0.05 units of PDE, and 1 mM cAMP.

-

For the basal activity control, replace CaCl₂ with 1 mM EGTA and omit calmodulin.

-

-

Inhibition Assay:

-

Prepare various concentrations of W-7 and W-5 in the reaction buffer.

-

Add the inhibitors to the standard reaction mixture.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding cAMP.

-

Incubate for 20 minutes at 30°C.

-

Stop the reaction by boiling for 2 minutes.

-

-

Phosphate Determination:

-

Cool the reaction tubes to room temperature.

-

Add 10 µg of 5'-nucleotidase and incubate for 10 minutes at 30°C. This will convert the AMP produced to adenosine (B11128) and inorganic phosphate (Pi).

-

Measure the amount of inorganic phosphate released using a suitable colorimetric assay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Conclusion

This technical guide provides a comprehensive overview of W-7 hydrochloride and its analogue W-5. The presented data clearly demonstrates the superior potency of W-7 as a calmodulin antagonist, which can be attributed to the presence of the chlorine atom on the naphthalenesulfonamide moiety. The detailed experimental protocols and signaling pathway diagrams serve as valuable resources for researchers investigating Ca²⁺/calmodulin-mediated cellular processes and for those in the early stages of drug discovery and development. The significant difference in activity between W-7 and W-5 underscores the importance of W-5 as a negative control to ensure that observed biological effects are indeed due to the specific inhibition of calmodulin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Solution structure of calmodulin-W-7 complex: the basis of diversity in molecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. W-5 hydrochloride | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 6. synentec.com [synentec.com]

- 7. researchgate.net [researchgate.net]

- 8. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

N-(6-Aminohexyl)-5-chloro-2-naphthalenesulfonamide HCL (W-7 HCL): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(6-Aminohexyl)-5-chloro-2-naphthalenesulfonamide hydrochloride (W-7 HCL), a widely utilized calmodulin antagonist in biomedical research. This document details its mechanism of action, biochemical properties, and applications, supported by experimental data and detailed protocols.

Core Compound Properties

N-(6-Aminohexyl)-5-chloro-2-naphthalenesulfonamide HCL, commonly known as W-7 HCL, is a cell-permeable and reversible antagonist of calmodulin.[1] Its primary mechanism of action involves binding to calmodulin, thereby preventing the activation of calmodulin-dependent enzymes.[2] This inhibitory action makes W-7 HCL a valuable tool for investigating calcium-dependent signaling pathways.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁ClN₂O₂S · HCl | [3] |

| Molecular Weight | 377.33 g/mol | [3] |

| CAS Number | 61714-27-0 | [3] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Soluble in water (up to 5 mM with gentle warming) and DMSO (up to 100 mM). | [3] |

| Storage | Store at room temperature. Stock solutions can be stored at -20°C. | [3][4] |

Mechanism of Action and Biological Effects

W-7 HCL exerts its biological effects primarily through the inhibition of the Ca²⁺/calmodulin complex. This inhibition subsequently affects a variety of downstream cellular processes.

Enzyme Inhibition

W-7 HCL is a potent inhibitor of several calmodulin-dependent enzymes, most notably:

-

Ca²⁺-calmodulin-dependent phosphodiesterase: This enzyme is responsible for the hydrolysis of cyclic nucleotides (cAMP and cGMP). W-7 HCL inhibits this enzyme with an IC₅₀ of 28 μM.[5][1][3][6][7][8]

-

Myosin Light Chain Kinase (MLCK): MLCK plays a crucial role in smooth muscle contraction and cell motility by phosphorylating the myosin light chain. W-7 HCL inhibits MLCK with an IC₅₀ of 51 μM.[5][1][3][6][7][8]

| Target Enzyme | IC₅₀ Value | Source |

| Ca²⁺-calmodulin-dependent phosphodiesterase | 28 μM | [5][1][3][6][7][8] |

| Myosin Light Chain Kinase (MLCK) | 51 μM | [5][1][3][6][7][8] |

Cellular Effects

The antagonism of calmodulin by W-7 HCL leads to a range of cellular effects, including:

-

Inhibition of Cell Proliferation: W-7 HCL has been shown to inhibit the proliferation of various cell types, including Chinese hamster ovary (CHO-K1) cells.[2][9][10] It achieves this by arresting the cell cycle at the G1/S boundary.[6][8]

-

Induction of Apoptosis: W-7 HCL can induce apoptosis in certain cancer cell lines.[4][6][8][11] This is mediated through caspase activation, elevation of intracellular calcium levels, and depolarization of the mitochondrial membrane potential.[6][8]

-

Inhibition of STAT3 Signaling: W-7 HCL has been observed to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), leading to the downregulation of downstream targets like Mcl-1.[6][8]

-

Platelet Receptor Shedding: W-7 HCL induces the shedding of platelet receptors GPVI, GPV, and GPIbα.[1][3][7]

-

Antiviral Activity: The compound has been shown to inhibit the replication of Dengue virus (DENV) in Huh-7 cells.[12]

Signaling Pathways Modulated by W-7 HCL

W-7 HCL's primary interaction with calmodulin places it at a critical juncture of calcium-dependent signaling.

Calmodulin-Dependent Signaling Pathway

dot

References

- 1. W-7 hydrochloride | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

- 2. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. W-7 hydrochloride | PDE | Myosin | CaMK | Apoptosis | TargetMol [targetmol.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Calmodulin-myosin light chain kinase inhibition changes fibroblast-populated collagen lattice contraction, cell migration, focal adhesion formation, and wound contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimized Protocol for the Amplification and Viral Titration of Dengue Virus Serotypes 1–4 (DENV1–4) / ... [protocols.io]

- 11. Calmodulin - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for W-7 Isomer Hydrochloride In Vitro Assays

These application notes provide detailed protocols for the in vitro characterization of W-7 isomer hydrochloride, a known calmodulin antagonist. The included methodologies are designed for researchers in drug development and cell biology to assess the inhibitory activity of W-7 against its primary targets.

Introduction

W-7 hydrochloride is a cell-permeable naphthalenesulfonamide derivative that acts as a selective antagonist of calmodulin (CaM).[1][2][3][4][5] By binding to calmodulin in a calcium-dependent manner, W-7 prevents the activation of various CaM-dependent enzymes, thereby modulating numerous cellular processes.[2] Its inhibitory effects on key enzymes such as Ca2+-calmodulin-dependent phosphodiesterase (PDE1) and myosin light chain kinase (MLCK) make it a valuable tool for studying signal transduction pathways.[1][3][4][5] These protocols outline in vitro assays to determine the potency of W-7 hydrochloride.

Mechanism of Action

W-7 exerts its inhibitory effects by binding to the hydrophobic domains of Ca2+-activated calmodulin, thereby preventing the interaction of calmodulin with its target proteins.[2] This antagonism is competitive with respect to the target enzymes. The inhibition of PDE1 leads to an increase in intracellular cyclic nucleotide levels, while the inhibition of MLCK results in the relaxation of smooth muscle and affects cell motility.

Data Presentation

The following table summarizes the quantitative inhibitory data for W-7 hydrochloride against its key targets.

| Target Enzyme | IC50 Value (µM) | Ki Value (µM) | Assay Conditions |

| Ca2+-Calmodulin-Dependent Phosphodiesterase (PDE1) | 28 | 300 (competitive) | Ca2+/calmodulin-dependent |

| Myosin Light Chain Kinase (MLCK) | 51 | 300 | Ca2+/calmodulin-dependent |

| Calmodulin (CaM) | - | 11 | Direct binding |

| Troponin C | - | 70 | Lower affinity binding |

Note: IC50 and Ki values can vary depending on the specific assay conditions, such as substrate and enzyme concentrations.

Experimental Protocols

Preparation of W-7 Hydrochloride Stock Solutions

For in vitro assays, W-7 hydrochloride can be dissolved in sterile, deionized water or dimethyl sulfoxide (B87167) (DMSO).

-

Aqueous Stock Solution: Prepare a stock solution of W-7 hydrochloride in water. Gentle warming may be required to fully dissolve the compound.

-

DMSO Stock Solution: For higher concentrations, dissolve W-7 hydrochloride in DMSO.

Always protect the stock solutions from light and store them at -20°C for long-term use.

Protocol 1: Calmodulin-Dependent Phosphodiesterase (PDE1) Activity Assay (Radioenzymatic)

This protocol is designed to determine the IC50 value of W-7 hydrochloride by measuring its inhibition of PDE1 activity.

Materials:

-

Recombinant human PDE1

-

Calmodulin

-

[³H]-cGMP (or [³H]-cAMP)

-

Snake venom 5'-nucleotidase

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂

-

Stop Solution: 100 mM EDTA

-

Scintillation cocktail

-

W-7 hydrochloride serial dilutions

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a known concentration of PDE1, and calmodulin.

-

Inhibitor Addition: Add varying concentrations of W-7 hydrochloride (or vehicle control) to the reaction tubes.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for 10-15 minutes at 30°C.

-

Initiation of Reaction: Start the reaction by adding a known concentration of [³H]-cGMP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

-

Termination of Reaction: Stop the reaction by adding the stop solution.

-

Conversion to Nucleoside: Add snake venom 5'-nucleotidase to each tube and incubate for an additional 10-15 minutes at 30°C to convert the [³H]-5'-GMP to [³H]-guanosine.

-

Separation: Separate the charged [³H]-5'-GMP from the uncharged [³H]-guanosine using anion-exchange chromatography columns.

-

Quantification: Elute the [³H]-guanosine and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE1 inhibition for each W-7 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Myosin Light Chain Kinase (MLCK) Activity Assay (Luminescence-Based)

This protocol utilizes the ADP-Glo™ Kinase Assay system to measure the inhibition of MLCK by W-7 hydrochloride.

Materials:

-

Recombinant human MLCK

-

Myosin light chain (MLC) peptide substrate

-

Calmodulin

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM CaCl₂

-

W-7 hydrochloride serial dilutions

Procedure:

-

Reaction Setup: In a white, opaque 96-well plate, add the kinase assay buffer, MLCK, calmodulin, and the MLC peptide substrate.

-

Inhibitor Addition: Add serial dilutions of W-7 hydrochloride or a vehicle control to the wells.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase-based detection. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the MLCK activity. Calculate the percentage of MLCK inhibition for each W-7 concentration and determine the IC50 value using a dose-response curve.

Protocol 3: Competitive Calmodulin Binding Assay (Fluorescence Polarization)

This assay measures the ability of W-7 hydrochloride to displace a fluorescently labeled probe from calmodulin, providing an estimation of its binding affinity.

Materials:

-

Calmodulin

-

Fluorescently labeled calmodulin-binding peptide (e.g., a peptide derived from MLCK labeled with a fluorophore like fluorescein)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM CaCl₂

-

W-7 hydrochloride serial dilutions

-

Black, low-binding 96- or 384-well plates

Procedure:

-

Reagent Preparation: Prepare solutions of calmodulin, the fluorescently labeled peptide probe, and serial dilutions of W-7 hydrochloride in the assay buffer.

-

Assay Mixture: In the wells of the microplate, combine the calmodulin and the fluorescent probe at concentrations optimized to give a stable and significant fluorescence polarization signal.

-

Inhibitor Addition: Add the serial dilutions of W-7 hydrochloride or vehicle control to the wells.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes), protected from light.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

-

Data Analysis: The binding of W-7 to calmodulin will displace the fluorescent probe, causing a decrease in the fluorescence polarization signal. Plot the change in polarization against the logarithm of the W-7 concentration and fit the data to a competitive binding model to determine the IC50 or Ki value.

Mandatory Visualizations

Caption: W-7 inhibits the Ca²⁺/Calmodulin complex, preventing downstream enzyme activation.

Caption: General experimental workflow for in vitro assays with W-7 hydrochloride.

References

Application Notes and Protocols for W-7 Isomer Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

W-7 isomer hydrochloride, systematically named N-(6-Aminohexyl)-5-chloro-2-naphthalenesulfonamide hydrochloride, is a positional isomer of the well-characterized calmodulin (CaM) antagonist, W-7 hydrochloride.[1] While specific biological data for the isomer is limited, its structural similarity to W-7 hydrochloride suggests it likely functions as an inhibitor of CaM-dependent signaling pathways. W-7 hydrochloride is a cell-permeable and reversible antagonist of calmodulin, a ubiquitous, calcium-binding protein that regulates a multitude of cellular processes. By binding to calmodulin, W-7 hydrochloride prevents the activation of CaM-dependent enzymes, leading to various cellular effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[2][3]

This document provides detailed application notes and protocols for the use of this compound in cell culture, based on the known properties of its parent compound, W-7 hydrochloride.

Disclaimer: The following protocols and quantitative data are based on published information for W-7 hydrochloride. As this compound is a distinct chemical entity, its biological activity may differ. Researchers are strongly advised to perform their own dose-response experiments to determine the optimal working concentrations for their specific cell lines and experimental conditions.

Data Presentation

The inhibitory concentrations of W-7 hydrochloride against key calmodulin-dependent enzymes are summarized below. These values can serve as a starting point for determining the effective concentration of this compound.

| Target Enzyme | IC50 Value (W-7 hydrochloride) | Reference |

| Ca2+-Calmodulin-Dependent Phosphodiesterase | 28 µM | [2][4] |

| Myosin Light Chain Kinase (MLCK) | 51 µM | [2][4] |

Note: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Mechanism of Action

W-7 hydrochloride exerts its effects by binding to calmodulin in a calcium-dependent manner. This binding prevents the conformational changes in calmodulin that are necessary for it to activate its target enzymes. Key downstream effects of this inhibition include:

-

Inhibition of Myosin Light Chain Kinase (MLCK): This leads to a decrease in the phosphorylation of myosin light chains, which is crucial for smooth muscle contraction and may play a role in cell motility and division.[2]

-

Inhibition of Ca2+-Calmodulin-Dependent Phosphodiesterase: This results in an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in various signaling pathways.[2]

-

Cell Cycle Arrest: W-7 hydrochloride has been shown to arrest cells at the G1/S boundary of the cell cycle, inhibiting cell proliferation.[2][3]

-

Induction of Apoptosis: By disrupting calcium signaling, W-7 hydrochloride can trigger programmed cell death in various cell types.[2]

Signaling Pathway of W-7 Hydrochloride

References

Application Notes and Protocols: W-7 Isomer Hydrochloride Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

W-7 hydrochloride is a cell-permeable naphthalenesulfonamide derivative that acts as a potent and reversible antagonist of calmodulin (CaM).[1][2] By binding to calmodulin, W-7 inhibits the activation of various Ca2+/calmodulin-dependent enzymes, including myosin light chain kinase (MLCK) and Ca2+-calmodulin-dependent phosphodiesterase.[2][3][4][5][6][7] This inhibitory action makes W-7 a valuable tool for investigating the roles of calmodulin-mediated signaling pathways in a multitude of cellular processes. Its documented effects include the induction of apoptosis, cell cycle arrest at the G1/S boundary, and relaxation of vascular smooth muscle.[3][4]

These application notes provide a detailed protocol for the preparation, storage, and validation of W-7 hydrochloride stock solutions for use in various biological research applications. It is important to note that while often referred to generically, there are specific isomers of W-7. This document primarily focuses on the widely studied N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (CAS 61714-27-0). Researchers should always verify the specific isomer and CAS number of their compound.[8]

Data Presentation

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride | [2][6] |

| CAS Number | 61714-27-0 | [1][2][4][6][7][9] |

| Molecular Formula | C₁₆H₂₁ClN₂O₂S·HCl | [6][8] |

| Molecular Weight | 377.33 g/mol | [7][8][9][10] |

| Appearance | Off-white to yellow crystalline solid | [2][4] |

| Purity | ≥98% (by HPLC or TLC) | [2][9] |

Solubility Data

| Solvent | Maximum Concentration | Notes | Source |

| DMSO | 100 mM (37.73 mg/mL) | Ultrasonic treatment may be needed for complete dissolution. | [4][9] |

| Water | 5 mM (1.89 mg/mL) | Gentle warming is recommended to aid dissolution. | [9] |

| Ethanol | Soluble (with warming) | Specific concentration not always provided. | [2] |

| DMF | Soluble | Specific concentration not always provided. | [2][6] |

Biological Activity

| Target | IC₅₀ Value | Source |

| Ca²⁺-Calmodulin-Dependent Phosphodiesterase | 28 µM | [2][3][4][6][7] |

| Myosin Light Chain Kinase (MLCK) | 51 µM | [2][3][4][6][7] |

Experimental Protocols

Protocol 1: Preparation of W-7 Hydrochloride Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used solvent for this compound.

Materials:

-

W-7 hydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, RNase/DNase-free microcentrifuge tubes

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-